Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-
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Overview
Description
Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-: is an organic compound characterized by a benzene ring substituted with a chlorine atom and a styrene-like side chain that includes a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 1-chloro-4-iodobenzene, and 4-methoxybenzaldehyde.
Reaction Conditions: A common method involves a Heck reaction, where 1-chloro-4-iodobenzene reacts with 4-methoxybenzaldehyde in the presence of a palladium catalyst, such as palladium acetate, and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the side chain, converting it to a single bond and forming a saturated derivative.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- serves as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of polymers, dyes, and other organic materials.
Biology and Medicine
The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting specific biological pathways, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The methoxyphenyl group can enhance binding affinity to certain molecular targets, while the chlorine atom can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-ethenyl-: Similar structure but lacks the methoxy group, which can significantly alter its chemical properties and applications.
Benzene, 1-chloro-4-ethyl-:
Uniqueness
Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]- is unique due to the presence of both the chlorine atom and the methoxyphenyl group. This combination provides a distinct set of chemical properties, making it versatile for various applications in synthesis, research, and industry.
Properties
CAS No. |
5043-91-4 |
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Molecular Formula |
C15H13ClO |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
1-chloro-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13ClO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,1H3/b3-2+ |
InChI Key |
BWZBFCCYRBLCTF-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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